C18-PEG4-Amine

Description

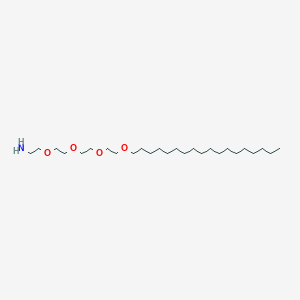

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23-30-25-26-31-24-22-29-20-18-27/h2-27H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBZKOAMRXTXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293981 | |

| Record name | 3,6,9,12-Tetraoxatriacontan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807537-36-5 | |

| Record name | 3,6,9,12-Tetraoxatriacontan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatriacontan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of C18 Peg4 Amine

General Synthetic Pathways for C18-PEG-Amine Derivatives

The synthesis of C18-PEG-amine derivatives typically involves the coupling of a C18-containing segment with a PEG chain and the introduction of a terminal amine group. While specific routes for C18-PEG4-Amine may vary, general strategies for preparing alkyl-PEG-amine compounds provide a framework. These strategies often employ stepwise approaches to control the structure and functionality of the final product.

Stepwise Functionalization Approaches

Stepwise functionalization is a common strategy for synthesizing well-defined PEG derivatives. This involves modifying the PEG chain one end at a time or introducing specific functional groups in a sequential manner. For C18-PEG-amine synthesis, this could involve first attaching the C18 chain to one end of a PEG precursor and then introducing the amine group at the other end. Alternatively, a pre-synthesized PEG chain with a protected amine at one end could be reacted with a C18-introducing reagent.

Research highlights various stepwise approaches for PEG functionalization. One versatile route involves the asymmetric activation of a PEG hydroxyl group, often through monotosylation, followed by conversion of the tosyl group into various functional ends, including azides or amines. mdpi.com Amine-terminated PEGs can be prepared by reducing an azide (B81097) intermediate or by nucleophilic substitution of a mesylate-terminated PEG using ammonia (B1221849). mdpi.com Another method for introducing an amino group involves converting a hydroxyl group to an amine via a Mitsunobu reaction with phthalimide (B116566), followed by deprotection, or through tosylation followed by amination.

Role of PEG Backbone Assembly in Synthesis

The PEG backbone, consisting of repeating ethylene (B1197577) oxide units, is typically assembled through polymerization of ethylene oxide. For controlled synthesis of defined PEG lengths, such as the tetraethylene glycol (PEG4) segment in this compound, stepwise methods are employed. These can include iterative coupling, chain doubling, or chain tripling strategies to build the PEG chain with precise control over the number of repeating units. acs.org These methods often utilize leaving groups and protective groups to ensure controlled chain extension. acs.org

While random polymerization yields PEG chains with a distribution of molecular weights (polydispersity), stepwise organic synthesis allows for the creation of uniform PEGs with a narrow molecular weight distribution and a polydispersity index (PDI) close to 1.0. acs.org This control over the PEG backbone length and uniformity is crucial for applications requiring well-defined molecular structures.

Introduction of Terminal Amino Functional Groups

The terminal amino group is a key reactive handle in this compound. The introduction of this group is a critical step in the synthesis. As mentioned earlier, common methods include the conversion of activated hydroxyl groups (e.g., tosylates or mesylates) via reaction with ammonia or other amine sources. mdpi.commdpi.com Another approach involves the reduction of an azide group, which can be introduced by reacting a sulfonylated PEG with sodium azide. mdpi.commdpi.com The azide reduction route is reported to often yield PEG products with higher purity compared to direct amination, which can sometimes produce secondary and tertiary amine by-products. mdpi.com

Alternatively, protected amine precursors, such as phthalimide or tert-butoxycarbonyl (Boc)-protected amines, can be used during the synthesis and then deprotected in a final step to reveal the primary amine. mdpi.com For instance, mesylated PEG can react with (Boc)₂NH to yield a Boc-protected amine, followed by deprotection with trifluoroacetic acid. mdpi.com

Targeted Chemical Modifications of the Amine Moiety

The terminal primary amine group of this compound is a versatile functional group that can undergo various chemical transformations to conjugate the molecule to other entities. Two common and important modification strategies are amide bond formation and integration into click chemistry reactions.

Amide Bond Formation via Activated Carboxylic Acids and NHS Esters

The reaction between a primary amine and an activated carboxylic acid is a fundamental method for forming stable amide bonds. This is a widely used strategy for conjugating amine-terminated PEGs to molecules or surfaces presenting carboxylic acid groups. creativepegworks.combiochempeg.comcreativepegworks.com

Activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, are particularly reactive towards primary amines under mild conditions, typically in neutral or weakly alkaline buffers (pH 7-9). creativepegworks.combiochempeg.comthermofisher.com The reaction proceeds efficiently at low temperatures and for short durations, forming a stable amide linkage. creativepegworks.com NHS-activated esters of PEG carboxylic acids are commonly used PEGylation reagents that react effectively with accessible amino groups on proteins, peptides, or other molecules. creativepegworks.combiochempeg.com

For example, C18-PEG-NHS is a derivative featuring a C18 chain, a PEG spacer, and an NHS ester terminus. creativepegworks.com This NHS ester readily reacts with primary amines, facilitating the conjugation of the C18-PEG moiety to amine-containing molecules. creativepegworks.com The reaction between a PEG-amine and a carboxylated surface can also be achieved using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS or sulfo-NHS. windows.net This two-step coupling reaction involves activating the carboxylic acid groups on the surface followed by the reaction with the PEG-amine. windows.net

Integration into Click Chemistry Conjugation Strategies

Click chemistry refers to a set of highly reliable, selective, and efficient reactions that can be carried out under mild conditions, often in aqueous environments. adcreview.commdpi.com The terminal amine group of this compound can be readily modified to incorporate functional groups compatible with various click chemistry strategies, allowing for facile conjugation to a wide range of molecules.

One common click chemistry approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.com To utilize this compound in CuAAC, the amine group can be converted into an azide or an alkyne functionality. For instance, the amine can be reacted to introduce an alkyne or azide tag, which can then participate in the click reaction with a complementary azide or alkyne on the molecule to be conjugated. bachem.com

Another click chemistry strategy is the strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without the need for a copper catalyst, making it particularly useful for conjugating sensitive biomolecules. adcreview.combachem.com This reaction typically involves a strained alkyne (such as a cyclooctyne (B158145) derivative like DBCO) and an azide. bachem.comcreative-biolabs.com this compound could be modified to incorporate a strained alkyne or, more commonly, reacted with a molecule containing a strained alkyne if the amine is converted to an azide. DBCO-PEG-amine linkers are also available, featuring a DBCO group for click chemistry and an amine for conjugation to other entities. creative-biolabs.com

Click chemistry offers significant advantages, including high reaction efficiency, specificity, and the ability to work with complex molecules and in biological environments. mdpi.combachem.com Integrating this compound into click chemistry strategies expands its utility for creating sophisticated conjugates for diverse applications.

Data on the synthesis and modification of C18-PEG-amine derivatives can be found in various research studies. For instance, studies on the synthesis of amine-functionalized PEGs highlight the efficiency of different amination methods. mdpi.com Research on PEGylation chemistry provides data on the conditions and efficiency of amide bond formation using NHS esters and other activated carboxylic acids. creativepegworks.comthermofisher.com Studies utilizing click chemistry for bioconjugation often report on the yields and specificity of reactions involving PEG derivatives. mdpi.combachem.com

While specific quantitative data solely focused on this compound synthesis and modification yields across all possible routes might be dispersed across numerous studies focusing on specific applications, the general principles and reported efficiencies for similar PEG-amine derivatives provide a strong indication of the expected outcomes for this compound. For example, the synthesis of amino-terminated PEGs via mesylation and subsequent amination or azide reduction has been reported with high functionalization yields, often exceeding 95%. mdpi.commdpi.com Amide bond formation using NHS esters is generally efficient under appropriate conditions. creativepegworks.comthermofisher.com Click chemistry reactions are known for their high yields and specificity. mdpi.com

A representative example of data that might be relevant, though not specific to this compound directly, is the synthesis of amine-functionalized PEG.

| Synthesis Method (Amine Introduction) | PEG Precursor | Amination Reagent/Method | Reported Functionalization Yield | Source |

| Sulfonylation followed by amination | Linear PEG | Ammonia | >95% | mdpi.com |

| Sulfonylation followed by azide formation and reduction | Linear PEG | Sodium Azide, then Reduction | Higher purity and yield compared to direct amination | mdpi.com |

| Mitsunobu reaction with phthalimide followed by deprotection | PEG-OH | Phthalimide, then Hydrazine | Not specified for PEG-amine, but general method described | |

| Tosylation followed by amination | PEG-OH | Ammonia or Benzylamine | Not specified for PEG-amine, but general method described | |

| Mesylation followed by reaction with (Boc)₂NH and deprotection | mPEG-OMs | (Boc)₂NH, then TFA | 95-99% purity for mPEG-NH₂ | mdpi.com |

This table illustrates typical yields or purity levels achieved in the synthesis of amine-terminated PEGs, which are relevant to the introduction of the amine group in this compound synthesis. The specific yield for this compound would depend on the chosen synthetic route and reaction conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The primary amine group of this compound does not directly participate in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. However, it can be readily functionalized to introduce either an alkyne or an azide moiety, thereby enabling the compound to be a partner in CuAAC reactions. For instance, the amine can be reacted with activated esters of alkyne- or azide-containing molecules to form stable amide bonds. Conversely, this compound can react with molecules that have been functionalized with complementary activated groups after undergoing a CuAAC reaction. The CuAAC reaction, often referred to as click chemistry, is a highly efficient and regioselective method for joining azide and alkyne moieties to form a 1,2,3-triazole ring nih.govglenresearch.com. This reaction typically requires a copper(I) catalyst, often stabilized by ligands to prevent undesirable side reactions and improve efficiency nih.govglenresearch.com. While powerful, the use of copper can be a limitation in biological applications due to its potential toxicity and interference with biomolecules nih.govglenresearch.com.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

Similar to CuAAC, the direct participation of this compound in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) requires prior functionalization of the amine group with either an azide or a strained alkyne, such as a cyclooctyne (e.g., DBCO or BCN) nih.govmedchemexpress.com. SPAAC is a bioorthogonal click chemistry reaction that proceeds efficiently without the need for a cytotoxic copper catalyst, making it particularly valuable for conjugations in biological systems nih.govmedchemexpress.com. The reaction is driven by the inherent ring strain of the cyclic alkyne, which reacts with an azide to form a stable triazole linkage nih.gov. Azide-PEG4-amine, a related compound, is described as suitable for click chemistry reactions, including SPAAC medchemexpress.comlumiprobe.com. When utilizing this compound in SPAAC, the amine would typically be conjugated to a strained alkyne or an azide-containing molecule, which would then react with a partner molecule bearing the complementary functional group. SPAAC has been successfully applied in various bioconjugation strategies, including the labeling of proteins nih.govnih.gov.

Tetrazine Ligation Chemistry

Tetrazine ligation is another highly efficient and bioorthogonal reaction that can involve this compound after appropriate functionalization. This reaction is based on an inverse electron-demand Diels-Alder cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO) issuu.comconju-probe.comconju-probe.com. The primary amine of this compound can be functionalized with a tetrazine moiety, creating a tetrazine-functionalized C18-PEG4 molecule. This can then rapidly and selectively react with a molecule bearing a strained alkene. Alternatively, the amine can react with a molecule already functionalized with a strained alkene or a tetrazine. Tetrazine ligation is known for its exceptionally fast reaction kinetics and high selectivity, allowing for conjugations to be performed efficiently in complex biological environments, including in living cells, without the need for catalysts issuu.comconju-probe.comconju-probe.cominterchim.fr. Methyltetrazine-PEG4-amine and Tetrazine-PEG4-amine, which contain a tetrazine and a primary amine, are examples of linkers designed for this type of chemistry conju-probe.comconju-probe.com.

Orthogonal Functionalization Strategies

The primary amine group on this compound provides a key handle for orthogonal functionalization. Orthogonal functionalization refers to the ability to selectively modify one functional group on a molecule without affecting other functional groups. In this compound, the amine is the primary reactive site for many common conjugation chemistries, distinct from the hydrophobic C18 tail and the hydrophilic PEG ether linkages. The amine can undergo reactions such as amidation with activated carboxylic acids (e.g., using NHS esters or carbodiimide (B86325) chemistry), reductive amination with aldehydes or ketones, or reactions with isocyanates or isothiocyanates thermofisher.comnih.gov. These reactions can be carried out under conditions that are generally mild enough not to disrupt the C18 chain or the PEG ether bonds. The PEG linker itself can be further modified, but this typically requires different chemical approaches targeting the hydroxyl group (if present on the other terminus in a different PEG derivative) or the ether oxygens under more specific conditions. The existence of heterobifunctional PEG linkers with an amine at one end and another reactive group (like carboxylic acid, alkyne, azide, or tetrazine) at the other demonstrates the feasibility of orthogonal functionalization strategies on PEG scaffolds medchemexpress.comlumiprobe.comconju-probe.comconju-probe.combiochempeg.commedchemexpress.comlumiprobe.comlumiprobe.com.

Advanced Synthetic Strategies and Optimizations

The synthesis of PEGylated molecules like this compound involves specific considerations, particularly when aiming for large-scale production and high purity.

Application of Protecting Groups in Multi-Step Synthesis

In the multi-step synthesis of this compound or its precursors and derivatives, protecting groups play a vital role in directing reactivity and preventing undesired side reactions. An amine protecting group is a derivative formed from the amine that is stable under the reaction conditions required for transformations elsewhere in the molecule, but which can be readily removed under specific conditions at a later stage to regenerate the free amine.

The choice of an appropriate protecting group depends on the nature of the molecule, the reaction conditions to be employed in subsequent steps, and the conditions required for deprotection, ideally without affecting other functional groups present. Several protecting groups are commonly used for primary amines in organic synthesis, including carbamates (such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz)), amides, and sulfonamides. fishersci.cafishersci.co.ukwikipedia.org

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its ease of introduction and removal, as well as its stability under a variety of reaction conditions, including basic and some nucleophilic environments. wikipedia.orgfishersci.ca The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. fishersci.cafishersci.at The resulting Boc-protected amine is a carbamate (B1207046), which significantly reduces the nucleophilicity and basicity of the nitrogen atom. fishersci.co.ukwikipedia.org

For instance, in a hypothetical multi-step synthesis leading to this compound, if the PEG4-amine moiety is synthesized before the C18 chain is attached, or if further modifications are planned on the PEG chain or the C18 chain that would otherwise interfere with a free amine, the amine would need to be protected. A Boc group could be installed on the primary amine of a PEG4-amine precursor. This protected intermediate, Boc-NH-PEG4-X (where X is a functional group that will be coupled with the C18 chain or further transformed), would then be subjected to the necessary reactions.

Deprotection of the Boc group is typically achieved under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid. wikipedia.orgfishersci.benih.gov The mild acidic conditions selectively cleave the carbamate linkage, releasing carbon dioxide and the free amine. guidetopharmacology.org

Another common protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.orgfishersci.ca The Fmoc group is orthogonal to the Boc group, meaning it can be removed under different conditions (basic conditions, typically using piperidine) guidetopharmacology.orgnih.gov, allowing for selective deprotection in molecules containing both protecting groups. The Cbz group is another carbamate-based protecting group that can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. guidetopharmacology.orgnih.govfishersci.at

While specific detailed synthetic routes for this compound employing protecting groups were not extensively detailed in the immediate search results, the principle of amine protection, particularly with the Boc group, is well-established in the synthesis of PEG-amine derivatives and amphiphilic molecules. For example, the synthesis of Boc-protected PEG-carboxylic acids and their subsequent use in conjugation reactions highlights the application of Boc protection on PEG-amine structures during multi-step procedures where the carboxylic acid is the reactive handle fishersci.comontosight.ai. Similarly, the synthesis and deprotection of PFBP-PEG4-NHBoc demonstrate the use of a Boc group to protect a PEG4-amine during subsequent functionalization ontosight.ai.

The application of protecting groups in the synthesis of this compound would follow these established principles. By temporarily masking the reactive amine function, synthetic chemists can perform transformations on other parts of the molecule, such as coupling the C18 chain to the PEG4 linker or introducing other functionalities, without compromising the amine integrity. Once the necessary reactions are complete, the protecting group can be selectively removed to unveil the desired primary amine functionality of this compound.

Advanced Analytical and Spectroscopic Characterization of C18 Peg4 Amine and Its Conjugates

Structural Elucidation Techniques

Confirming the precise chemical structure of C18-PEG4-Amine is foundational to its application. A combination of spectroscopic techniques is utilized to verify its covalent structure, molecular weight, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Chemical Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the C18 alkyl chain, the PEG4 linker, and the terminal amine group.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons are expected. The protons of the C18 alkyl chain would appear in the upfield region, with the terminal methyl group (CH₃) protons resonating as a triplet around 0.88 ppm. The methylene groups (CH₂) of the long alkyl chain would produce a large, broad signal between approximately 1.25 and 1.60 ppm. The protons of the PEG linker would be observed as a series of multiplets in the range of 3.4 to 3.7 ppm. The methylene protons adjacent to the terminal amine group would likely appear further downfield, around 2.8 to 3.0 ppm, due to the deshielding effect of the nitrogen atom.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (C18 chain) | ~0.88 | Triplet |

| (CH₂)₁₅ (C18 chain) | ~1.25 | Multiplet |

| O-CH₂-CH₂ (C18 chain) | ~1.55-1.60 | Multiplet |

| O-CH₂-CH₂-O (PEG) | ~3.50-3.70 | Multiplet |

| CH₂-NH₂ (Amine) | ~2.80-3.00 | Triplet |

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show a series of signals for the C18 chain between 14 ppm and 32 ppm, while the carbons of the PEG4 linker would resonate around 70 ppm. The carbon atom bonded to the amine group would be found at approximately 40-42 ppm.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Detection

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to identify potential impurities. The molecular formula of this compound is C₂₆H₅₅NO₄, corresponding to a molecular weight of 445.72 g/mol . medkoo.com Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺.

Table 2: Expected Molecular Ion Peaks for this compound in ESI-MS

| Ion | Chemical Formula | Expected m/z |

| [M+H]⁺ | [C₂₆H₅₆NO₄]⁺ | ~446.73 |

| [M+Na]⁺ | [C₂₆H₅₅NO₄Na]⁺ | ~468.71 |

MS is also highly sensitive for detecting impurities that may arise during synthesis. These can include molecules with different PEG chain lengths (e.g., C18-PEG3-Amine or C18-PEG5-Amine), unreacted starting materials, or by-products from side reactions. These impurities would appear as distinct peaks in the mass spectrum, allowing for their identification and a preliminary assessment of the sample's purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. Unlike standard MS, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the unambiguous determination of the molecular formula. For this compound ([M+H]⁺, C₂₆H₅₆NO₄⁺), the calculated monoisotopic mass is 446.4204, a value that can be experimentally verified by HRMS with a high degree of confidence (typically within 5 ppm error). This confirmation is crucial for verifying the identity of the synthesized molecule and distinguishing it from other potential isobaric compounds.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for purifying its conjugates after a reaction.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Due to the amphiphilic nature of the molecule, reversed-phase HPLC (RP-HPLC) is typically employed. In this method, a nonpolar stationary phase (commonly C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape.

The C18 alkyl chain of the molecule provides strong hydrophobic interaction with the stationary phase. Elution is achieved by running a gradient of increasing organic solvent concentration. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, typically with detection by UV (if the molecule is derivatized) or, more commonly, by an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are sensitive to non-chromophoric compounds. A high-purity sample should exhibit a single major peak, with any impurities appearing as small, separate peaks.

Reversed-Phase Chromatography (RPC) for Conjugate Separation

The terminal amine group of this compound is a versatile functional handle for conjugation to other molecules, such as proteins, peptides, or small molecule drugs. scbt.com After the conjugation reaction, the resulting mixture will contain the desired conjugate, unreacted this compound, and the unreacted substrate molecule. Reversed-Phase Chromatography (RPC) is an effective technique for separating the conjugate from these starting materials.

Size Exclusion Chromatography for Conjugate Isolation

This size difference allows SEC to efficiently separate the larger, desired conjugate from smaller, unreacted components like the native protein and the free this compound linker. SEC is particularly valuable for its non-denaturing conditions, which preserve the biological activity of protein conjugates during isolation. It serves as both an analytical tool to assess the degree of conjugation and a preparative technique to isolate the purified product.

Table 3: Illustrative SEC Separation of a Conjugation Reaction Mixture

| Analyte | Approximate Molecular Weight (kDa) | Typical Elution Volume (mL) | Rationale for Elution Order |

| This compound Conjugate | >50 | 8.5 | Largest molecule, excluded from more pores, elutes first. |

| Unreacted Protein | 50 | 10.2 | Intermediate size, partially enters pores, elutes after the conjugate. |

| Free this compound | 0.445 | 15.1 | Smallest molecule, permeates most of the pore volume, elutes last. |

Quantitative Analysis of this compound Functionalization

Quantifying the extent of surface modification or the degree of conjugation with this compound is critical for ensuring product consistency and performance. Several techniques can provide precise quantitative data on ligand density and functional group availability.

Quantitative 1H NMR Spectroscopy (qNMR) for Ligand Quantification

Quantitative Proton Nuclear Magnetic Resonance (qNMR) spectroscopy is a highly accurate method for determining the concentration of a substance in solution. For this compound, 1H NMR is particularly effective due to the distinct and strong signals from the molecule's different components. The repeating ethylene (B1197577) oxide units (-O-CH2-CH2-) of the PEG4 chain produce a characteristic, intense singlet peak, which serves as an excellent reporter for quantification.

The qNMR method involves dissolving a known mass of the this compound functionalized material (e.g., nanoparticles) and adding a certified internal standard with a known concentration. By comparing the integral of a characteristic this compound peak to the integral of a peak from the internal standard, the precise amount of the linker can be calculated. This technique is valuable for determining the ligand density on nanoparticles after their synthesis and purification.

Table 4: Characteristic 1H NMR Chemical Shifts for this compound**

| Protons | Approximate Chemical Shift (δ, ppm) | Multiplicity | Significance |

| -CH3 (C18 chain) | ~0.88 | Triplet | Terminal methyl group of the hydrophobic tail. |

| -(CH2)16- (C18 chain) | ~1.25 | Broad singlet | Methylene groups forming the bulk of the C18 chain. |

| -O-(CH2-CH2-O)4- (PEG4 chain) | ~3.64 | Singlet | Intense signal from the repeating ethylene glycol units, ideal for quantification. |

| -CH2-NH2 (Amine terminus) | ~2.8-3.0 | Triplet | Protons adjacent to the terminal amine group. |

Note: Shifts are approximate and can vary based on solvent and conjugation state.

Potentiometric Titration for Functional Group Efficiency

Potentiometric titration is an electrochemical method used to quantify the total number of accessible, ionizable functional groups, such as the terminal amine of this compound when it is immobilized on a surface. The technique involves the gradual addition of a titrant (an acid or base) to a suspension of the functionalized material while monitoring the pH of the solution.

A plot of pH versus the volume of titrant added reveals an equivalence point, which corresponds to the complete protonation or deprotonation of the amine groups. From this point, the total number of moles of accessible amine groups on the material's surface can be calculated. This provides a direct measure of the functionalization efficiency, indicating how many of the conjugated linkers have a reactive amine group available for subsequent reactions.

Table 5: Hypothetical Potentiometric Titration Data for a this compound Modified Surface

| Parameter | Value | Description |

| Sample Mass | 50.0 mg | The amount of functionalized material being analyzed. |

| Titrant | 0.01 M HCl | Standardized acid used to titrate the basic amine groups. |

| Equivalence Point Volume | 0.250 mL | Volume of titrant required to neutralize all accessible amine groups. |

| Calculated Amine Groups | 2.50 µmol | Moles of amine calculated from the equivalence point (Volume x Concentration). |

| Functional Group Density | 50.0 µmol/g | The concentration of functional amine groups per gram of the modified material. |

Surface Analysis Techniques for Modified Materials

When this compound is used to modify the surfaces of materials like nanoparticles, silicon wafers, or biosensors, specialized surface-sensitive techniques are required to confirm its presence and characterize the resulting layer.

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for surface analysis, providing information about the elemental composition and chemical bonding states within the top 5-10 nanometers of a material. For a surface modified with this compound, XPS can unequivocally confirm successful functionalization.

The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of emitted core-level electrons. High-resolution scans of specific elements can provide chemical state information. For a this compound layer, the C 1s spectrum would show distinct components for the C-C/C-H bonds of the alkyl chain, the C-O bonds of the PEG linker, and the C-N bond from the amine terminus. The presence of a nitrogen (N 1s) signal further confirms the presence of the amine group. XPS can also be used to estimate the thickness of the coating by analyzing the attenuation of signals from the underlying substrate.

Table 6: Expected XPS Binding Energies for a this compound Modified Surface

| Element (Core Level) | Chemical Bond | Expected Binding Energy (eV) | Significance |

| C 1s | C-C, C-H | ~285.0 | Corresponds to the C18 alkyl chain. |

| C 1s | C-O | ~286.5 | Characteristic of the PEG4 ether linkages. |

| C 1s | C-N | ~285.8 | Confirms the presence of the amine linkage. |

| O 1s | C-O | ~532.8 | Corresponds to the ether oxygen in the PEG chain. |

| N 1s | C-NH2 | ~400.0 | Unambiguous evidence of the terminal amine group. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound functionalized surfaces, XPS is instrumental in confirming the successful grafting of the molecule and determining the atomic concentrations of its constituent elements: carbon (C), nitrogen (N), and oxygen (O).

A typical high-resolution XPS spectrum of a surface functionalized with a molecule structurally similar to this compound would reveal distinct peaks corresponding to the different chemical environments of these elements. The C1s spectrum can be deconvoluted into several components: the C-C/C-H bonds of the C18 alkyl chain, the C-O bonds of the polyethylene (B3416737) glycol (PEG) linker, and the C-N bond of the amine group. The N1s spectrum would show a characteristic peak for the primary amine group, and the O1s spectrum would correspond to the ether linkages in the PEG chain.

Table 1: Representative High-Resolution XPS Data for a this compound Functionalized Surface

| Element | Binding Energy (eV) | Assignment | Atomic Concentration (%) |

| C1s | 284.8 | C-C, C-H | 65.2 |

| 286.5 | C-O, C-N | 28.3 | |

| 288.1 | C=O (adventitious) | 6.5 | |

| N1s | 399.5 | C-NH2 | 3.1 |

| O1s | 532.7 | C-O | 31.7 |

Note: The data presented is representative of a surface functionalized with a long-chain alkyl-PEG-amine and is intended to illustrate the expected XPS profile for this compound.

Dynamic Light Scattering (DLS) for Colloidal System Characterization

Dynamic Light Scattering is a non-invasive technique used for measuring the size and size distribution of molecules and particles in a solution or suspension. When this compound is used to functionalize nanoparticles, liposomes, or micelles, DLS is essential for characterizing the resulting colloidal system's hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

The hydrodynamic diameter provides information on the effective size of the particles in a hydrated state. The PDI is a measure of the heterogeneity of particle sizes in the sample; a PDI value below 0.3 is generally considered indicative of a monodisperse population. The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of the colloidal dispersion. The presence of the amine group in this compound is expected to impart a positive zeta potential at neutral pH.

Table 2: Representative DLS Data for Nanoparticles Functionalized with this compound

| Parameter | Bare Nanoparticles | This compound Functionalized Nanoparticles |

| Hydrodynamic Diameter (nm) | 110 ± 5 | 135 ± 6 |

| Polydispersity Index (PDI) | 0.21 ± 0.03 | 0.25 ± 0.04 |

| Zeta Potential (mV) | -25 ± 3 | +32 ± 4 |

Note: This data is illustrative and represents typical changes observed upon functionalization of nanoparticles with a PEG-amine linker.

Fluorescence Spectroscopy for Interaction Studies

Fluorescence spectroscopy is a powerful tool for studying the interactions between molecules. When this compound is conjugated with a fluorescent probe, changes in the fluorescence emission can be used to monitor its binding to target molecules or its local environment.

One common application is in fluorescence quenching assays to determine binding affinities. In such an experiment, the intrinsic fluorescence of a target molecule (e.g., a protein) may be quenched upon binding of the this compound conjugate. The extent of quenching can be related to the concentration of the conjugate, allowing for the determination of the binding constant (Kb). The Stern-Volmer equation is often used to analyze the quenching data:

F0/F = 1 + KSV[Q]

where F0 and F are the fluorescence intensities in the absence and presence of the quencher (the this compound conjugate), respectively, KSV is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

Table 3: Representative Fluorescence Quenching Data for the Interaction of a this compound Conjugate with a Fluorescent Protein

| Conjugate Concentration (µM) | Fluorescence Intensity (a.u.) | F0/F |

| 0 | 985 | 1.00 |

| 10 | 850 | 1.16 |

| 20 | 745 | 1.32 |

| 30 | 660 | 1.49 |

| 40 | 590 | 1.67 |

| 50 | 530 | 1.86 |

From a linear fit of the Stern-Volmer plot (F0/F vs. [Q]), the quenching constant (KSV) can be determined, which provides insight into the accessibility of the fluorophore to the quencher. For static quenching, this constant can be related to the binding constant.

Note: The data presented is hypothetical and serves to illustrate the methodology of a fluorescence quenching experiment involving a this compound conjugate.

Self Assembly and Supramolecular Architectures Involving C18 Peg4 Amine

Micelle Formation and Characterization

Amphiphilic molecules like C18-PEG4-Amine spontaneously form micelles in aqueous solutions above a certain concentration to minimize the unfavorable interactions between their hydrophobic tails and water. This process is a cornerstone of their utility in various scientific and technological fields.

Critical Micelle Concentration Determination

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins. It is a measure of the thermodynamic stability of the micelles. The CMC is influenced by the balance between the hydrophobicity of the alkyl chain and the hydrophilicity of the head group. For amphiphiles with a C18 chain, the strong hydrophobic interactions lead to low CMC values, indicating a high propensity for self-assembly.

While the exact CMC for this compound has not been reported, data from analogous C18-PEG compounds provide a reasonable estimate. The length of the PEG chain and the nature of the headgroup can modulate the CMC. Generally, for a fixed alkyl chain length, increasing the size of the hydrophilic PEG headgroup can lead to a slight increase in the CMC due to increased steric hindrance and a larger effective headgroup area. The terminal amine group in this compound, which can be protonated depending on the pH, would also be expected to influence the CMC through electrostatic interactions.

Table 1: Critical Micelle Concentration (CMC) of Representative C18-PEG Analogs This table presents data from structurally similar compounds to infer the properties of this compound.

| Compound | Method | CMC (µM) | Reference |

|---|---|---|---|

| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) | Fluorescence Probe | 1.5 | mdpi.com |

| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DSPE-PEG5000) | Fluorescence Probe | 0.5 | mdpi.com |

Note: The CMC is sensitive to experimental conditions such as temperature, pH, and ionic strength.

Structural Analysis of Self-Assembled Colloidal Systems

The micelles formed by C18-PEG amphiphiles are typically spherical in shape, with a hydrophobic core composed of the C18 alkyl chains and a hydrophilic corona formed by the PEG chains. The size of these micelles is influenced by the aggregation number, which is the number of individual amphiphile molecules that assemble to form a single micelle.

Table 2: Structural Characteristics of Micelles from C18-PEG Analogs This table presents data from structurally similar compounds to infer the properties of this compound.

| Compound | Technique | Hydrodynamic Diameter (nm) | Aggregation Number (Nagg) | Reference |

|---|---|---|---|---|

| DSPE-PEG2000 | DLS | 15-20 | ~100-150 | mdpi.com |

| DSPE-PEG5000 | DLS | 20-30 | ~50-100 | mdpi.com |

Liposome (B1194612) and Vesicle Integration

This compound can be readily incorporated into the lipid bilayers of liposomes and vesicles during their formation. The hydrophobic C18 tail anchors the molecule within the lipid membrane, while the hydrophilic PEG-amine chain extends into the aqueous exterior. This "PEGylation" of liposomes is a widely used strategy to improve their physicochemical properties and in vivo performance.

The presence of this compound on the surface of liposomes can influence their size and surface charge. The steric hindrance provided by the PEG chains can help to control the size of the liposomes during their formation and prevent aggregation. The terminal amine group, which will be protonated at physiological pH, will impart a positive zeta potential to the liposomes. The magnitude of this positive charge can be tuned by varying the molar ratio of this compound in the lipid formulation.

Table 3: Effect of PEG-Lipid Integration on Liposome Properties This table presents hypothetical data based on general principles of liposome formulation with PEGylated lipids to illustrate the expected effects of this compound.

| Liposome Formulation | This compound (mol%) | Mean Diameter (nm) | Zeta Potential (mV) |

|---|---|---|---|

| Control (e.g., DOPC) | 0 | 120 ± 5 | -5 ± 2 |

| Test 1 | 2 | 115 ± 4 | +15 ± 3 |

| Test 2 | 5 | 110 ± 5 | +30 ± 4 |

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine

Interactions with Hydrophobic Domains and Biological Mimics

The amphiphilic structure of this compound governs its interactions with hydrophobic domains and its utility in creating biological mimics. The C18 tail exhibits strong hydrophobic interactions, enabling it to anchor to hydrophobic surfaces or partition into the hydrophobic cores of other structures, such as protein hydrophobic pockets or the lipid domains of model membranes.

In the context of biological mimics, this compound can be used to create functionalized surfaces that mimic the cell glycocalyx. The PEG chains create a hydrated layer that can reduce non-specific protein adsorption, a phenomenon often referred to as the "stealth" effect. The terminal amine groups provide sites for the covalent attachment of biomolecules, such as peptides, antibodies, or nucleic acids, to create bio-functional surfaces for applications in biosensing and targeted drug delivery. Quartz Crystal Microbalance with Dissipation (QCM-D) is a sensitive technique that can be used to study the adsorption and interaction of such modified surfaces with proteins and other biomolecules in real-time.

Influence of this compound on Colloidal Stability

The incorporation of this compound into colloidal systems, such as nanoparticles or liposomes, has a profound impact on their stability. The hydrophilic and flexible PEG chains form a protective layer on the surface of the particles, which provides steric stabilization. This steric barrier prevents the close approach of particles to each other, thereby inhibiting aggregation and flocculation, especially in high ionic strength environments where electrostatic stabilization is less effective.

The degree of stabilization is dependent on the surface density and the length of the PEG chains. A dense "brush" conformation of the PEG chains is generally more effective at providing steric stabilization than a more sparse "mushroom" conformation. The presence of the terminal amine group can add an electrostatic component to the stabilization, particularly at pH values where the amine is protonated. This combination of steric and electrostatic stabilization makes this compound a valuable component for formulating stable colloidal dispersions for a wide range of applications. The stability of these systems can be assessed by monitoring changes in particle size (e.g., via DLS) over time or in response to environmental stressors like changes in pH or salt concentration.

Table 4: Colloidal Stability of Nanoparticles with and without C18-PEG-Amine Analogs This table presents illustrative data based on typical findings in the literature to demonstrate the stabilizing effect of PEGylated amphiphiles.

| Nanoparticle System | Surface Modification | Medium | Particle Size (Day 0) | Particle Size (Day 7) |

|---|---|---|---|---|

| Polystyrene Nanoparticles | None | PBS (pH 7.4) | 100 nm | >1000 nm (aggregated) |

| Polystyrene Nanoparticles | Adsorbed C18-PEG-Amine analog | PBS (pH 7.4) | 105 nm | 110 nm (stable) |

| Polystyrene Nanoparticles | None | High Salt (1 M NaCl) | 100 nm | Aggregated immediately |

Bioconjugation and Functionalization Strategies Utilizing the Amine Moiety of C18 Peg4 Amine

Principles of Amine-Mediated Bioconjugation

Amine-mediated bioconjugation relies on the nucleophilic character of primary amine groups. These reactions typically involve the reaction of the amine with an electrophilic partner, forming a stable covalent bond. The primary amine exists at the N-terminus of polypeptide chains and in the side chain of lysine (B10760008) residues in proteins. thermofisher.comrsc.orgthermofisher.com At physiological pH, primary amines are predominantly protonated, but a sufficient population of deprotonated, nucleophilic amines exists to enable reactions. rsc.orglumiprobe.com The efficiency of amine reactivity is strongly pH-dependent, with optimal reactivity typically observed in slightly alkaline conditions (pH 7.2 to 9), where the amine is deprotonated and more nucleophilic. papyrusbio.comthermofisher.comcreative-proteomics.com

A variety of reactive chemical groups target primary amines, including NHS esters, imidoesters, isothiocyanates, and aldehydes. thermofisher.comthermofisher.comthermofisher.commdpi.com Among these, N-hydroxysuccinimide (NHS) esters are one of the most widely used and powerful amine-specific functional groups for bioconjugation due to their reactivity, selectivity, and the stability of the resulting bond. papyrusbio.comglenresearch.com

Reactivity with Activated Esters (e.g., N-Hydroxysuccinimide Esters)

The reaction between a primary amine and an NHS ester is a widely employed method for forming stable amide bonds in bioconjugation. thermofisher.compapyrusbio.comglenresearch.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl group of the NHS ester. papyrusbio.comglenresearch.com This attack leads to the formation of a tetrahedral intermediate, followed by the elimination of the N-hydroxysuccinimide (NHS) leaving group. papyrusbio.comglenresearch.com The result is a stable amide linkage between the molecule originally bearing the NHS ester and the molecule containing the primary amine. thermofisher.compapyrusbio.comglenresearch.com

The reaction is typically carried out in buffered aqueous solutions at a slightly alkaline pH (pH 7.2-9). thermofisher.compapyrusbio.comthermofisher.com Buffers commonly used include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers. thermofisher.comthermofisher.com Buffers containing primary amines, such as Tris, are incompatible as they compete with the target molecule for the NHS ester. thermofisher.comthermofisher.com Hydrolysis of the NHS ester is a competing reaction in aqueous solutions, and its rate increases with higher pH. thermofisher.comthermofisher.com However, primary amines are generally much better nucleophiles than water, so hydrolysis is often not a major issue, although using several equivalents of the NHS ester can help improve conjugation efficiency. glenresearch.com Sulfo-NHS esters, containing a sulfonate group, offer increased water solubility and prevent membrane permeation, making them useful for cell surface modifications. thermofisher.comthermofisher.com

Formation of Stable Amide Bonds with Biomolecules

The reaction between the amine moiety of C18-PEG4-Amine and activated esters, particularly NHS esters, results in the formation of a stable amide bond. thermofisher.compapyrusbio.comglenresearch.com Amide bonds are highly stable covalent linkages that are resistant to hydrolysis and degradation under physiological conditions. creative-proteomics.comnih.govnih.gov This stability is attributed to the resonance structure of the amide bond, which provides a partial double bond character and hinders rotation. nih.gov

The formation of stable amide bonds is crucial for creating bioconjugates with sufficient integrity for various applications, such as drug delivery and surface immobilization. creative-proteomics.comacs.org For instance, in antibody-drug conjugates (ADCs), the stability of the amide bond linking the drug to the antibody is critical to prevent premature drug release in circulation. creative-proteomics.com The amide bond formation effectively couples the C18-PEG4 moiety to the biomolecule, leveraging the properties of both the lipid and the PEG chain.

Site-Specific Versus Random Conjugation Approaches

Conjugation to primary amines, particularly the ε-amines of lysine residues in proteins, can lead to either random or site-specific modification depending on the strategy employed. Proteins typically contain multiple lysine residues and an N-terminal amine, all of which can potentially react with amine-reactive reagents. thermofisher.comrsc.orgthermofisher.comglenresearch.com

Random conjugation occurs when a reagent reacts with multiple accessible amine sites on a biomolecule, resulting in a heterogeneous mixture of conjugates with varying numbers and locations of attached molecules. glenresearch.comtandfonline.comnih.govthermofisher.com This is often the case when using reagents like NHS esters with proteins containing numerous lysine residues. glenresearch.comroyalsocietypublishing.org While straightforward, random conjugation can lead to product heterogeneity, potentially affecting the conjugate's activity, pharmacokinetics, and immunogenicity. nih.govnih.govbiomolther.org

Site-specific conjugation aims to attach a molecule to a single, defined location or a limited number of specific locations on the biomolecule, yielding a homogeneous product. tandfonline.comnih.govnih.gov Achieving site-specific modification of primary amines is more challenging than random conjugation due to the presence of multiple reactive sites. nih.gov However, it is highly desirable for developing well-defined bioconjugates with predictable properties, particularly in the development of therapeutics like ADCs. nih.govbiomolther.orgnih.govmdpi.com

Kinetic Characterization for Predicting Amine Conjugation Sites

While reactions with activated esters like NHS are often described as "random," the reactivity of individual amine groups on a protein can vary significantly. plos.orgresearchgate.net Factors influencing the reactivity of lysine ε-amines and the N-terminal α-amine include their local microenvironment, accessibility to the reagent, and pKa values. rsc.orgmdpi.complos.orgresearchgate.net The N-terminal α-amine generally has a lower pKa (around 7.6-8.0) compared to lysine ε-amines (around 9.3-9.5), making it more reactive at lower pH values. rsc.orgmdpi.com However, the local environment within the protein structure can significantly alter these pKa values and influence reactivity. rsc.orgmdpi.com

Kinetic characterization and computational approaches can be employed to predict the relative reactivity of different amine sites on a protein. plos.orgresearchgate.netresearchgate.net By analyzing factors such as surface accessibility, local charge, and predicted pKa values, it is possible to gain insights into which amine residues are more likely to be modified. plos.orgresearchgate.net Techniques like mass spectrometry are crucial for mapping the actual conjugation sites and confirming predictions. royalsocietypublishing.orgnih.gov Understanding the kinetics and factors influencing site reactivity is essential for developing strategies to control conjugation patterns.

Strategies for Achieving Homogeneous Conjugation Patterns

Achieving homogeneous conjugation patterns, especially with amine-reactive chemistry, often requires strategies beyond simple random coupling. While random lysine conjugation can be acceptable for some applications, homogeneous conjugates are increasingly preferred, particularly for therapeutic purposes, due to improved reproducibility and predictability. nih.govmdpi.com

Strategies for achieving more homogeneous conjugation patterns with amine-reactive chemistry or related approaches include:

Controlled Stoichiometry: By carefully controlling the molar ratio of the reactive this compound derivative to the biomolecule, it is possible to favor the modification of the most reactive amine sites and limit the average number of conjugations per molecule. neb.comgoogle.com

pH Control: Adjusting the reaction pH can influence the relative reactivity of the N-terminus versus lysine residues, potentially favoring modification at one site over others. rsc.orgmdpi.com

Protein Engineering: Introducing specific amino acid residues with unique reactivity (e.g., engineered cysteines) at desired sites allows for highly site-specific conjugation using orthogonal chemistry (e.g., maleimide (B117702) chemistry for thiols), although this moves away from solely amine-directed strategies. tandfonline.comnih.govnih.gov However, some protein engineering strategies can enhance the site-specificity of amine modifications. nih.gov

Enzymatic Conjugation: Enzymes like transglutaminases can catalyze the formation of amide bonds at specific glutamine or lysine residues, offering a highly controlled approach to site-specific conjugation. mdpi.comnih.gov

Using Linkers with Controlled Reactivity: Designing linkers and activated esters with modulated reactivity can influence which amine sites are preferentially targeted. royalsocietypublishing.org

While achieving absolute homogeneity with amine-reactive chemistry on complex biomolecules like antibodies (which have numerous lysine residues) can be challenging, employing these strategies can significantly improve the control over the conjugation process and the homogeneity of the resulting product. royalsocietypublishing.orgbiomolther.org

Linker Chemistry Design Considerations

The PEG4-Amine portion of this compound acts as a linker between the C18 lipid chain and the molecule being conjugated via the amine group. The design of this linker is crucial as it influences the properties of the final conjugate. PEG linkers are widely used in bioconjugation due to their favorable properties, including increased solubility, reduced immunogenicity, and enhanced stability of the conjugated molecule. axispharm.comcreative-biogene.combroadpharm.comcreative-biolabs.com

Key considerations in designing linkers for amine-mediated bioconjugation with a molecule like this compound include:

PEG Length and Flexibility: The PEG chain provides flexibility and hydrophilicity, which can improve the solubility and reduce aggregation of the conjugate. axispharm.comcreative-biogene.combroadpharm.comcreative-biolabs.com The length of the PEG chain (in this case, PEG4, indicating four ethylene (B1197577) glycol units) influences the linker's properties and the distance between the C18 lipid and the conjugated biomolecule. Longer PEG chains generally confer higher solubility and can shield the conjugated molecule from the immune system and proteolytic enzymes. broadpharm.comcreative-biolabs.com

Amine Reactivity: The terminal primary amine must be readily accessible and sufficiently reactive for efficient coupling with the chosen electrophilic partner (e.g., NHS ester).

Stability of the Linker and Conjugate: The linker itself should be stable under the reaction conditions and physiological environments. The amide bond formed during conjugation is inherently stable. creative-proteomics.comnih.govnih.gov

Cleavability (Optional): Depending on the application, the linker might be designed to be cleavable under specific conditions (e.g., in response to changes in pH, redox potential, or enzymatic activity) to allow for the release of the conjugated molecule. However, the amide bond formed with NHS esters is generally non-cleavable under physiological conditions. creative-proteomics.com Cleavable linkers are a separate design consideration often incorporated elsewhere in the linker structure if desired. biomolther.orgnih.gov

Impact on Conjugate Properties: The linker design should consider the desired properties of the final conjugate, such as its size, charge, solubility, and interaction with biological systems. The C18 lipid chain provides a hydrophobic anchor, while the PEG chain provides hydrophilicity, creating an amphiphilic structure that can be relevant for applications involving membranes or lipid nanoparticles.

The PEG4 unit in this compound provides a relatively short, flexible, and water-soluble spacer, while the C18 chain contributes hydrophobicity. This amphiphilic nature is a key feature influenced by the linker design.

Here is a table of compounds mentioned and their PubChem CIDs:

| Compound Name | PubChem CID |

| N-Hydroxysuccinimide (NHS) | 8030 |

| EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide) | 9563904 |

| Sulfo-NHS | 18210 |

| Tris | 1135 |

| Glycine | 750 |

| HEPES | 24896 |

| Borate buffer | (Mixture, no single CID) |

| Phosphate buffer | (Mixture, no single CID) |

| Carbonate-bicarbonate buffer | (Mixture, no single CID) |

| Dimethyl sulfoxide (B87167) (DMSO) | 679 |

| Dimethylformamide (DMF) | 793 |

| Lysine | 5961 |

| Cysteine | 578 |

| Glutamine | 738 |

| Maleimide | 10586 |

| Polyethylene (B3416737) glycol (PEG) | 174 |

| Transglutaminase | (Enzyme, no single CID) |

Note: this compound is a descriptive name for a class of molecules with a defined structure. A specific PubChem CID would correspond to a particular, cataloged instance of this compound, which may vary based on the exact synthesis and vendor. The principles discussed apply generally to molecules with this structural motif.

Data Table Example (Illustrative based on search findings):

While specific quantitative data for this compound conjugation kinetics was not directly found in the search results, the general principles of NHS ester reactivity with amines are well-documented. Below is an illustrative table showing the impact of pH on NHS ester hydrolysis, a key competing reaction in amine conjugation. This data is based on general information found in the search results regarding NHS ester stability. thermofisher.comthermofisher.com

| pH | Approximate Half-life of NHS Ester Hydrolysis (at 4°C) |

| 7.0 | 4-5 hours |

| 8.6 | 10 minutes |

This table illustrates the importance of pH control in NHS ester chemistry; while higher pH favors amine deprotonation and reactivity, it also increases the rate of NHS ester hydrolysis, which competes with the desired conjugation reaction. thermofisher.comthermofisher.com Optimization of reaction conditions, including pH, temperature, and reagent concentration, is crucial for maximizing conjugation efficiency and controlling the outcome.

Stable (Non-Cleavable) Linkages

Stable linkages are formed when the covalent bond created between the amine of this compound and the reactive group on the target molecule is not designed to be broken under physiological conditions. A common method for forming stable linkages with primary amines is through reaction with activated carboxylic acids or N-hydroxysuccinimide (NHS) esters thermofisher.com.

The reaction between a primary amine and an NHS ester yields a stable amide bond thermofisher.com. This is a widely used coupling chemistry in bioconjugation due to its efficiency and the stability of the resulting amide linkage. For example, NHS-activated molecules can readily react with the amine of this compound to form a conjugate.

Another method for creating stable linkages is through reductive amination, where an aldehyde or ketone reacts with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine bond using a reducing agent like sodium cyanoborohydride (NaCNBH₃) thermofisher.com.

Maleimide groups also react with amines, although they are more commonly used for sulfhydryl conjugation. However, under certain conditions, maleimides can react with primary amines to form stable linkages, albeit with potentially lower specificity compared to thiol-maleimide chemistry.

Role of the PEG4 Spacer in Bioconjugation

The tetraethylene glycol (PEG4) spacer in this compound plays a crucial role in influencing the physicochemical and biological properties of the resulting conjugates. PEG is a well-known hydrophilic polymer widely used in bioconjugation and drug delivery due to its beneficial characteristics thermofisher.comnih.gov. The PEG4 unit, being a short PEG oligomer, imparts similar advantages on a smaller scale.

Enhancing Solubility and Dispersion of Conjugates

The hydrophilic nature of the PEG4 spacer significantly enhances the solubility of the this compound conjugate, particularly when conjugated to hydrophobic molecules or surfaces creativepegworks.com. This improved solubility is critical for applications in aqueous biological environments.

Aggregation of biomolecules or conjugates can lead to loss of activity, increased immunogenicity, and difficulties in formulation pnas.orgrsc.org. The PEG4 spacer helps to prevent aggregation through steric and hydration effects. The hydrophilic PEG chains extend into the aqueous solvent, creating a steric barrier that prevents close association and self-assembly of the hydrophobic C18 tails or conjugated molecules mdpi.comnih.gov. This steric hindrance, combined with the increased hydration provided by the PEG, reduces hydrophobic interactions that drive aggregation mdpi.comnih.gov.

Research has shown that PEGylation can reduce aggregation induced by factors such as changes in pH and heat rsc.org. The degree of aggregation prevention can depend on the length and density of the PEG chains nih.gov. While PEG4 is a short spacer, it still contributes to reducing aggregation compared to a linker without a PEG moiety.

Providing Steric Stabilization and Reducing Non-Specific Interactions

Beyond enhancing solubility and preventing aggregation, the PEG4 spacer provides steric stabilization and reduces non-specific interactions between the conjugate and biological components such as proteins, cells, and tissues nih.govmdpi.comconicet.gov.ar.

The flexible and dynamic nature of the PEG chain in solution creates a physical barrier around the conjugated molecule or surface mdpi.com. This "PEG cloud" sterically hinders the approach and binding of other molecules, including opsonins (proteins that mark particles for clearance by the immune system) and proteases (enzymes that degrade proteins) nih.govmdpi.com. This steric shielding effect is a primary mechanism by which PEGylation increases the circulation half-life of therapeutic proteins and nanoparticles nih.govnih.govcreativepegworks.com.

The reduction in non-specific interactions also minimizes unwanted binding to healthy tissues, which can improve the targeting specificity of the conjugate and reduce off-target effects nsf.govresearchgate.net. This is particularly relevant when this compound is used to functionalize nanoparticles or surfaces for targeted delivery or imaging applications conicet.gov.ar. The PEG layer reduces the adsorption of serum proteins, which can otherwise lead to rapid clearance by the reticuloendothelial system (RES) mdpi.comnih.gov.

While longer PEG chains generally provide more significant steric hindrance and longer circulation times, even the short PEG4 spacer contributes to these beneficial effects compared to linkers lacking PEG thermofisher.com. The optimal length of the PEG spacer can depend on the specific application and the size and nature of the molecules being conjugated.

| Property | Impact of PEG4 Spacer in Conjugates | Reference |

| Aqueous Solubility Enhancement | Increases solubility by forming hydrogen bonds with water. | creativepegworks.com |

| Prevention of Aggregation | Creates steric and hydration barriers, reducing hydrophobic interactions. | mdpi.comnih.gov |

| Steric Stabilization | Forms a physical shield hindering interaction with biological components. | nih.govmdpi.com |

| Reduction of Non-Specific Binding | Minimizes unwanted adsorption of proteins and binding to cells/tissues. | nsf.govresearchgate.net |

| Increased Circulation Time | Reduces opsonization and clearance by the immune system. | nih.govcreativepegworks.com |

Optimizing Pharmacokinetic Profiles of Conjugated Entities

Conjugation with this compound can significantly impact the pharmacokinetic profiles of therapeutic molecules, primarily by influencing their absorption, distribution, metabolism, and excretion (ADME). The incorporation of the PEG4 spacer is a well-established strategy for improving pharmacokinetics, particularly by increasing the hydrodynamic volume of the conjugated entity, which can reduce renal clearance and extend circulation half-life lifetein.comfrontiersin.org. PEGylation can also enhance the solubility and stability of hydrophobic drugs or peptides in biological fluids, further contributing to improved pharmacokinetic properties lifetein.comfrontiersin.org.

The C18 lipid chain, in conjunction with the PEG spacer, can influence interactions with biological membranes and proteins, such as serum albumin researchgate.net. Lipidation, the process of attaching fatty acids to peptides or proteins, including C18 chains, has been shown to increase half-life by promoting binding to serum albumin, which reduces renal filtration and enzymatic degradation researchgate.netnih.gov. This reversible binding to albumin can create a circulating reservoir of the conjugate, leading to sustained exposure researchgate.net.

Research findings indicate that PEGylation can lead to increased drug stability and extended circulating life lifetein.com. For instance, studies on PEGylated proteins and peptides have demonstrated enhanced half-lives compared to their unmodified counterparts frontiersin.orgnih.govmdpi.com. The size and structure of the PEGylation agent, including the number of PEG units, can influence the extent of these pharmacokinetic improvements frontiersin.orgaacrjournals.org. While specific data for this compound conjugates on pharmacokinetics were not extensively detailed in the provided snippets, the known effects of both PEGylation and lipidation suggest that conjugation with this molecule can be a viable strategy for optimizing the pharmacokinetic profiles of various entities.

Modulating Biological Recognition and Activity

Conjugation with this compound can modulate the biological recognition and activity of the conjugated molecule in several ways. The PEG4 spacer can act as a shield, reducing recognition by the immune system and potentially decreasing immunogenicity lifetein.comfrontiersin.orgresearchgate.net. This "stealth" effect can be particularly important for protein or peptide therapeutics, which can otherwise elicit undesirable immune responses lifetein.comfrontiersin.org. PEGylation has been shown to reduce immunogenicity and prevent proteolytic degradation due to this shielding effect mdpi.com.

The PEGylation process can also influence the binding affinity of therapeutic molecules to cellular receptors and alter absorption and distribution patterns biochempeg.com. While PEGylation generally aims to maintain the biological activity of the conjugated molecule, the extent of activity retention can vary depending on the site of conjugation and the size and structure of the PEG linker frontiersin.orgreading.ac.uk. Site-specific conjugation strategies, which the reactive amine of this compound can facilitate, are often preferred to ensure that the modification does not interfere with the molecule's active site or critical interaction domains frontiersin.orgmpg.deresearchgate.netnih.gov.

The C18 lipid chain can influence interactions with cell membranes, potentially affecting cellular uptake and intracellular distribution researchgate.net. Lipidation can enhance the hydrophobicity of a molecule, which might facilitate its passage across cell membranes researchgate.netnih.gov. However, the balance between hydrophobicity conferred by the C18 chain and the hydrophilicity provided by the PEG4 spacer is crucial for controlling cellular interactions and avoiding aggregation aacrjournals.org.

Studies on various conjugates have shown that the linker design, including the presence and length of PEG spacers, can impact cellular uptake and targeting reading.ac.uknih.govmdpi.com. For example, PEGylated liposomes have been shown to enhance the delivery of molecules across biological barriers lifetein.com. The specific arrangement and properties of the linker, such as cleavability, can also play a role in the release of the active molecule within target cells or tissues nih.govmdpi.comacs.org.

The biological activity of a conjugate is a result of the interplay between the properties of the parent molecule and the modifications introduced by the this compound. While PEGylation can sometimes lead to a reduction in in vitro activity due to steric hindrance or altered conformation, it often results in improved in vivo efficacy due to enhanced pharmacokinetics and reduced clearance frontiersin.orgreading.ac.uk. The goal is to achieve a balance where sufficient biological activity is retained while the desired pharmacokinetic and immunogenicity profiles are achieved.

Applications in Advanced Materials Science Research

Nanoparticle Surface Functionalization

Surface functionalization of nanoparticles is crucial for tailoring their properties, improving their dispersion stability in various media, and enabling their interaction with biological systems or other materials. C18-PEG4-Amine can be employed to modify the surface chemistry of different types of nanoparticles, imparting desirable characteristics. The amine group can participate in various coupling reactions, such as amide bond formation with carboxyl groups, while the PEG chain provides a hydrophilic corona.

Gold nanoparticles (AuNPs) are widely used in sensing and imaging due to their unique optical properties, specifically surface plasmon resonance. Functionalizing the surface of AuNPs with molecules like this compound can enhance their stability and provide sites for conjugating recognition elements for targeted applications. Amine-functionalized gold nanoparticles are utilized in bioconjugation, drug delivery, and bioimaging. The amine groups on the nanoparticle surface are suitable for conjugating proteins and DNA using standard coupling chemistries like EDC/NHS. Functionalized gold nanoparticles are actively researched for fabricating smart sensors for detecting biomolecules and heavy metal ions. The surface properties of AuNPs can be manipulated for applications such as molecular recognition, chemical sensing, and imaging.

Iron oxide nanoparticles (IONPs) are valuable in magnetic materials research, including applications in magnetic resonance imaging (MRI) and magnetic sensing, due to their superparamagnetic properties. Modifying the surface of IONPs with this compound can improve their colloidal stability and biocompatibility, essential for biomedical applications. Amine-functionalized iron oxide nanoparticles are used in in-vivo MRI, magnetic particles imaging (MPI), and magnetic sensing for in-vitro diagnostics. These nanoparticles, typically 5-30 nm in size, feature amine groups that allow coupling with oligonucleotides, antibodies, or other ligands. The functionality of the anchoring group and the functionalization protocol influence the magnetic behavior and relaxivity of hydrophilic iron oxide nanoparticles. Amine-modified magnetic iron oxide nanoparticles have also been explored as carriers in applications such as bio self-healing concrete.

Polymeric nanoparticles are engineered for various applications, including drug delivery and diagnostics. Surface modification with PEGylated amines like this compound can tune their interactions with biological environments, affecting factors such as protein adsorption, cellular uptake, and circulation time. Amine-functionalized PEGylated nanoparticles based on biodegradable polymers have been developed to study the influence of PEG length and the presence of amine groups on surface properties and interactions with protein-rich biological media. The presence of an amine-bearing polymer can result in nanoparticles with a net positive charge, with the zeta potential dependent on the length of the PEG chain. These nanoparticles can display thicker aqueous layers compared to their non-amine counterparts, suggesting that the PEG conformation is influenced by the presence of positive charges. The surface engineering of polymeric nanoparticles is crucial for achieving desired properties like prolonged residence in blood and targeted uptake by specific cells.

Quantifying the density of PEG ligands grafted onto nanoparticle surfaces is critical for understanding and controlling their surface properties and predicting their behavior in various applications. While specific data for this compound grafting density was not found, general methods for quantitative analysis of PEGylation on nanoparticles are applicable. Techniques such as quantitative 1H NMR spectroscopy (qNMR) can be used to determine the absolute numbers of PEG ligands grafted on nanoparticles. This method involves etching the nanoparticle surface to release the PEG ligands for quantification. Other techniques like LC-CAD-MS and fluorescence assays are also employed for quantifying PEGylation efficiency and density on polymeric nanoparticles. Elemental analysis techniques such as CHNS analysis and thermogravimetric analysis (TGA) can also be used to quantify amine groups on functionalized nanoparticles.

Development of Functional Coatings and Surfaces

This compound can contribute to the development of functional coatings and modified surfaces by providing a molecule that can anchor to a substrate and present a reactive amine group or a PEGylated layer. This is useful for creating surfaces with tailored properties, such as altered wettability, reduced protein fouling, or the ability to immobilize other molecules.